

(S)-4-Methyl-1,3-dioxolan-2-one: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-4-Methyl-1,3-dioxolan-2-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-1,3-dioxolan-2-one, also known as (S)-(-)-propylene carbonate, is a chiral cyclic carbonate ester of significant interest in the fields of organic synthesis and pharmaceutical development. As the (S)-enantiomer of propylene carbonate, its defined stereochemistry makes it a valuable chiral building block and a versatile reagent in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis, properties, and applications of **(S)-4-Methyl-1,3-dioxolan-2-one**, with a focus on its role in the development of chiral drugs.

Physicochemical and Spectroscopic Properties

(S)-4-Methyl-1,3-dioxolan-2-one is a colorless to light yellow liquid with a faint odor.^[1] It is a polar aprotic solvent with a high boiling point and low vapor pressure.^[2] Its chiral nature is the key feature that distinguishes it from its racemic mixture, enabling its use in stereoselective transformations.

Table 1: Physicochemical Properties of (S)-4-Methyl-1,3-dioxolan-2-one

Property	Value	References
Molecular Formula	C ₄ H ₆ O ₃	[3]
Molecular Weight	102.09 g/mol	[3]
CAS Number	51260-39-0	[3]
Appearance	Colorless to light yellow liquid	[4]
Density	1.189 g/cm ³	[4]
Boiling Point	240-241.7 °C	[4]
Melting Point	-49.2 °C	[5]
Refractive Index	1.422	[4]
Solubility	Soluble in water and miscible with most organic solvents.	[2]

Spectroscopic Data

The structural characterization of **(S)-4-Methyl-1,3-dioxolan-2-one** is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 4-Methyl-1,3-dioxolan-2-one

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1H NMR			
CH ₃	1.49	d	6.0
CH ₂	4.04	t	8.4
CH ₂	4.58	t	8.4
CH	4.84-4.92	m	
13C NMR			
CH ₃	19.4		
CH ₂	70.7		
CH	73.7		
C=O	155.1		

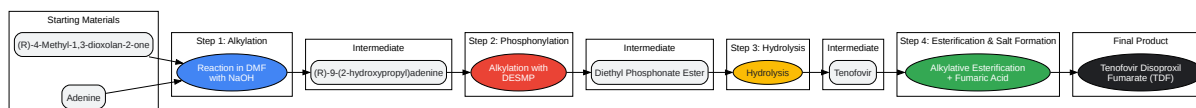
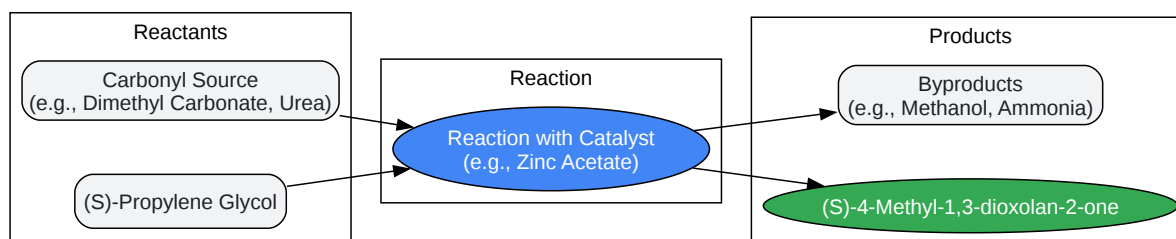
Note: The provided NMR data is for the racemic 4-methyl-1,3-dioxolan-2-one, as detailed spectra for the pure (S)-enantiomer are not readily available in the searched literature. However, the chemical shifts are expected to be identical for both enantiomers.^{[6][7]}

Synthesis of (S)-4-Methyl-1,3-dioxolan-2-one

The enantioselective synthesis of **(S)-4-Methyl-1,3-dioxolan-2-one** is crucial for its application as a chiral building block. Common synthetic strategies involve the use of chiral starting materials or chiral catalysts.

Synthesis from (S)-Propylene Glycol

A straightforward method for the synthesis of **(S)-4-Methyl-1,3-dioxolan-2-one** is the reaction of commercially available (S)-propylene glycol with a carbonyl source, such as phosgene or a dialkyl carbonate. The use of phosgene, while effective, is often avoided due to its high toxicity.^[8] A greener alternative involves the use of dimethyl carbonate or urea.



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